2-Cyclopropoxy-4-ethyl-1-iodobenzene
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Overview
Description
2-Cyclopropoxy-4-ethyl-1-iodobenzene is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a benzene ring
Preparation Methods
The synthesis of 2-Cyclopropoxy-4-ethyl-1-iodobenzene can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor compound. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Cyclopropoxy-4-ethyl-1-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding quinones or other oxidized derivatives.
Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions such as the Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds.
Scientific Research Applications
2-Cyclopropoxy-4-ethyl-1-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology and Medicine: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes. Its iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) scans.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-ethyl-1-iodobenzene depends on its specific application. In the context of radiolabeled imaging agents, the compound targets specific biological pathways or receptors, allowing for the visualization of biological processes in vivo. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Cyclopropoxy-4-ethyl-1-iodobenzene can be compared with other similar compounds such as:
1-Cyclopropoxy-4-ethyl-2-iodobenzene: This compound has a similar structure but with the iodine atom in a different position on the benzene ring.
2-Cyclopropoxy-1-ethyl-4-iodobenzene: Another isomer with the ethyl and iodine groups in different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C11H13IO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-ethyl-1-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-8-3-6-10(12)11(7-8)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3 |
InChI Key |
GVBPWJTUJJWRPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)OC2CC2 |
Origin of Product |
United States |
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